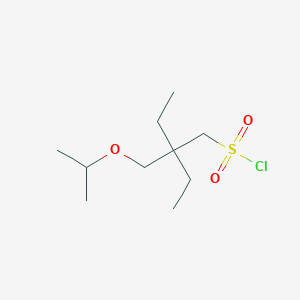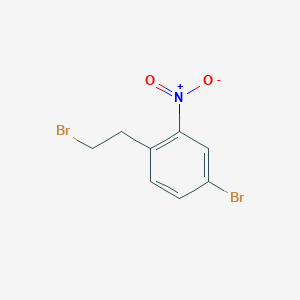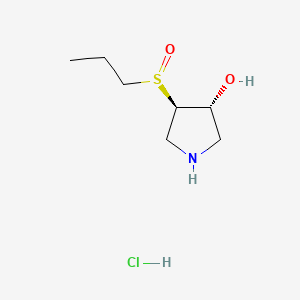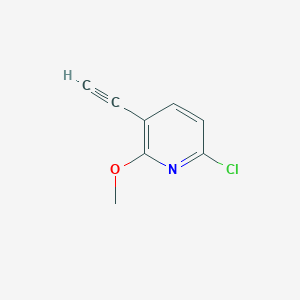
4-(3-(Pyrrolidin-2-yl)propyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(pyrrolidin-2-yl)propyl]morpholine is a compound that features both a pyrrolidine and a morpholine ring Pyrrolidine is a five-membered nitrogen-containing heterocycle, while morpholine is a six-membered ring containing both nitrogen and oxygen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyrrolidin-2-yl)propyl]morpholine typically involves the construction of the pyrrolidine and morpholine rings followed by their coupling. One common method is the ring construction from different cyclic or acyclic precursors . For instance, the pyrrolidine ring can be synthesized via the reduction of pyrrole or through the cyclization of amino alcohols. The morpholine ring can be formed by the reaction of diethanolamine with sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4-[3-(pyrrolidin-2-yl)propyl]morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
4-[3-(pyrrolidin-2-yl)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the molecule.
科学研究应用
4-[3-(pyrrolidin-2-yl)propyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(pyrrolidin-2-yl)propyl]morpholine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
Morpholine: Contains only the morpholine ring.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.
Uniqueness
4-[3-(pyrrolidin-2-yl)propyl]morpholine is unique due to the presence of both pyrrolidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes the compound a versatile tool in medicinal chemistry and organic synthesis .
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
4-(3-pyrrolidin-2-ylpropyl)morpholine |
InChI |
InChI=1S/C11H22N2O/c1-3-11(12-5-1)4-2-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |
InChI 键 |
JTDLGEPJLQBOCH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



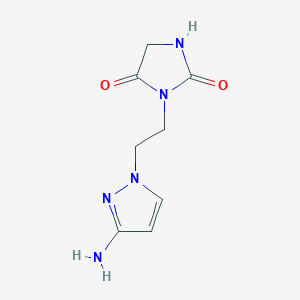

![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)

